1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
1-(2-pyridin-4-ylethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-10-4-8-14(13-10)7-3-9-1-5-12-6-2-9/h1-2,4-6,8H,3,7H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUWOZIYMXKHLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183346-41-9 | |
| Record name | 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution Method
- Starting materials : Pyrazol-3-amine (or a protected derivative) and 4-(2-haloethyl)pyridine (commonly bromo or chloro derivatives).
- Reaction conditions : Typically conducted in polar aprotic solvents (e.g., dimethylformamide, DMF) under reflux or elevated temperatures to promote substitution.
- Base usage : A base such as potassium carbonate or triethylamine is often employed to deprotonate the pyrazole nitrogen, enhancing nucleophilicity.
- Work-up : After reaction completion, the mixture is quenched with water, and the product is isolated by filtration or extraction, followed by purification (e.g., recrystallization or chromatography).
This method is straightforward and yields the target compound efficiently, as the pyrazole nitrogen attacks the electrophilic carbon adjacent to the halogen in the pyridin-4-yl ethyl halide.
Condensation and Cyclization Routes
Some literature reports alternative routes involving:
- Formation of pyrazole intermediates bearing aldehyde or keto functionalities at the 3-position.
- Subsequent reaction with amines or hydrazines to introduce the amino group at the 3-position.
- Coupling with pyridin-4-yl ethyl moieties either before or after installing the amino substituent.
For example, pyrazole-3-carbaldehydes can be synthesized and then converted into pyrazol-3-amines via reductive amination or hydrazine treatment, followed by alkylation with pyridin-4-yl ethyl halides.
One-Pot and Multi-Step Syntheses
Advanced protocols include:
- One-pot synthesis combining azo-coupling and pyrazole ring annulation steps, as demonstrated in related pyrazolo-pyridine systems. This method improves operational simplicity and yield.
- Use of stable arenediazonium salts for azo-coupling followed by cyclization to form pyrazolo-pyridine frameworks, which can be further functionalized to introduce the amino group.
Such methods, while more complex, allow for efficient construction of the heterocyclic core with the desired substitution pattern.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | Pyrazol-3-amine + 4-(2-haloethyl)pyridine | Reflux in DMF, base present | Simple, high yield, direct | Requires halogenated pyridine |
| Condensation + reduction | Pyrazole-3-carbaldehyde → amine → alkylation | Multi-step, mild to moderate temp | High specificity, versatile | Multi-step, longer synthesis |
| One-pot azo-coupling + annulation | Arenediazonium salt + cyclization | Mild, one-pot | Operational simplicity, efficient | More complex reagents needed |
Research Findings and Spectroscopic Characterization
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of pyrazole and pyridine protons and carbons, with characteristic chemical shifts for the ethyl linker.
- Mass Spectrometry (MS) : Molecular ion peak at m/z consistent with molecular weight 188.23 g/mol.
- Elemental Analysis : Consistent with molecular formula C10H12N4.
- Infrared Spectroscopy (IR) : Bands corresponding to NH2 stretching and aromatic ring vibrations.
Yields reported in literature for nucleophilic substitution methods range from moderate to high (60–85%), depending on reaction conditions and purity of starting materials.
The reaction conditions (temperature, solvent, base) significantly influence the selectivity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a therapeutic agent due to its ability to interact with various biological targets, particularly in the context of cancer treatment:
- Enzyme Inhibition : It has been shown to inhibit several kinases involved in cancer cell signaling pathways, contributing to its anticancer properties. For example, it demonstrated cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells, with growth inhibition percentages of 54.25% and 38.44%, respectively.
| Cancer Type | Cell Line | Growth Inhibition (%) |
|---|---|---|
| Breast | MDA-MB-231 | 54.25 |
| Liver | HepG2 | 38.44 |
| Lung | A549 | Data not specified |
| Colorectal | HCT116 | Data not specified |
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, indicating its versatility as a bioactive molecule.
Organic Synthesis
1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its chemical reactivity allows for various transformations:
- Nucleophilic Substitutions : The compound can undergo nucleophilic substitutions at the amine nitrogen, facilitating the introduction of different substituents that may enhance biological activity.
- Reactions : It can participate in oxidation, reduction, and substitution reactions, making it useful in synthetic organic chemistry.
Case Studies
Several studies have focused on the synthesis and biological evaluation of derivatives based on the core structure of this compound:
- Synthesis of Pyrazole Derivatives : A notable study synthesized several pyrazole derivatives that were evaluated for their anticancer activities. These derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines.
- Structure-Activity Relationship (SAR) : Research has indicated that modifications in substituents significantly impact the compound's efficacy against various biological targets. For instance, introducing different functional groups can enhance solubility or selectivity for specific receptors.
Mechanism of Action
The mechanism of action of 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, differing primarily in substituents, heterocyclic systems, or functional groups:
Physicochemical and Spectral Properties
- NMR Data :
- The target compound’s ¹H NMR (hypothetical) would show pyridine protons (~8.5–7.5 ppm) and pyrazole NH₂ signals (~5–6 ppm).
- 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibits a distinct δ 8.87 (d, J = 2.1 Hz) for pyridine protons, differing from pyridin-4-yl systems due to electronic effects .
- IR Spectroscopy : The NH₂ group in the target compound would display stretching vibrations near 3300–3400 cm⁻¹, similar to the 3298 cm⁻¹ peak observed in its methylthiopropyl analogue .
Critical Evaluation of Structural Modifications
- Pyridine Positional Isomerism: Pyridin-3-yl (e.g., ) vs.
Biological Activity
1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₂N₄, with a molecular weight of 188.23 g/mol. The compound features both a pyrazole ring and a pyridine moiety, contributing to its unique reactivity and biological interactions.
Research indicates that this compound exhibits significant biological activity primarily as an enzyme inhibitor . Its structure allows it to interact with various biological targets, particularly kinases and G-protein coupled receptors (GPCRs). The following mechanisms have been explored:
- Enzyme Inhibition : It has been shown to inhibit several kinases involved in cancer cell signaling pathways, which may contribute to its anticancer properties .
- Cellular Signaling Modulation : By interacting with GPCRs, the compound may influence cellular signaling processes critical for tumor growth and proliferation .
Anticancer Activity
Numerous studies have reported the anticancer potential of this compound:
- In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers. Notably, it has shown significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with growth inhibition percentages of 54.25% and 38.44%, respectively .
| Cancer Type | Cell Line | Growth Inhibition (%) |
|---|---|---|
| Breast | MDA-MB-231 | 54.25 |
| Liver | HepG2 | 38.44 |
| Lung | A549 | Data not specified |
| Colorectal | HCT116 | Data not specified |
Other Biological Activities
In addition to anticancer effects, this compound has also been investigated for:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting nitric oxide production in response to endotoxins .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methodologies involving nucleophilic substitutions and modifications to enhance its biological activity. The structure-activity relationship studies indicate that alterations in substituents can significantly impact the compound's efficacy against different biological targets.
Case Studies
A notable case study involved the synthesis of several pyrazole derivatives based on the core structure of this compound. These derivatives were evaluated for their biological activities:
Q & A
Q. Basic
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
- Salt formation : Hydrochloride salts improve aqueous solubility.
- Pro-drug approaches : Esterification of the amine group enhances bioavailability .
How is metabolic stability assessed during preclinical development?
Advanced
Microsomal incubation (human/rat liver microsomes) with LC-MS/MS analysis quantifies parent compound degradation. Major metabolites (e.g., hydroxylated pyridyl derivatives) are identified via high-resolution MS. Fluorinated analogs show prolonged half-lives (>60 mins) compared to non-fluorinated derivatives .
What mechanistic insights are gained from interaction studies with cytochrome P450 enzymes?
Advanced
Time-dependent inhibition (TDI) assays using recombinant CYP3A4/CYP2D6 assess metabolism-driven toxicity. For example, pyridyl ethylamine derivatives may act as mechanism-based inhibitors, forming reactive intermediates detected via glutathione trapping assays .
How can molecular dynamics simulations guide analog design for improved target engagement?
Advanced
Simulations (e.g., GROMACS) model ligand-receptor complexes over 100-ns trajectories. Key parameters include RMSD (<2 Å for stable binding) and hydrogen bond occupancy (>80%). Modifications like extending the ethyl linker improve binding free energy (ΔG ≤ -10 kcal/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
